![molecular formula C12H16N2O3 B2805752 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione CAS No. 1005089-35-9](/img/structure/B2805752.png)
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione, also known as 1-BH-IMT, is a novel compound that has been extensively studied for its various applications in scientific research. It is a bicyclic heterocyclic compound with a unique structure that allows it to interact with various biological systems. 1-BH-IMT has been found to have a wide range of effects on biochemical and physiological processes, and it has shown great potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of related imidazoline derivatives is in corrosion inhibition, especially for carbon steel in acidic media. A study highlighted the use of imidazoline and its precursors for their corrosion inhibition efficiency, determined through electrochemical methods and theoretical calculations. The research found imidazoline to exhibit good corrosion inhibiting properties due to its active sites facilitating coordination with the metal surface, whereas its derivative imidazolidine showed lower efficiency (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis and Biological Activity
Another area of research involves the synthesis of novel heterocyclic derivatives from compounds bearing the bicyclo[2.2.1]heptane structure for potential biological applications. For instance, the synthesis of derivatives prepared from camphor-derived diamine and their structural confirmation through various spectroscopic methods indicates the ongoing interest in exploring these compounds for new biological activities (Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Luminescent and Sensor Properties
Research into 2-substituted imidazolidines and hexahydropyrimidines obtained from interactions with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde shows these compounds' potential as photoswitch pH sensors. Their luminescent, photochromic, and sensor properties open doors to their use in various sensing applications (Tolpygin, Chernoivanov, Revinskii, Bren, & Minkin, 2013).
Synthesis of Imidazolidinetrione Derivatives
The synthesis of imidazolidinetrione derivatives, incorporating imidazolidine-2,4,5-trione and 2-thioxo-imidazolidine-4,5-dione rings, indicates a methodological interest in creating compounds with potential pharmacological or agrochemical properties (Lee, Jung, Kim, Jeon, Choi, Hahn, & Cho, 2010).
Antiviral and Enzyme Inhibition
Some imidazolidine derivatives have been evaluated for their antiviral activity against HSV-1 and CVB3 viruses, highlighting the potential of these compounds in medicinal chemistry for developing new antiviral agents. Furthermore, derivatives have shown promise as inhibitors of important enzymes, such as soluble human epoxide hydrolase, suggesting their utility in therapeutic applications (Rzadkowska, Szacon, Kaczor, Rajtar, Świątek, Polz-Dacewicz, & Matosiuk, 2015).
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZCCVESILKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

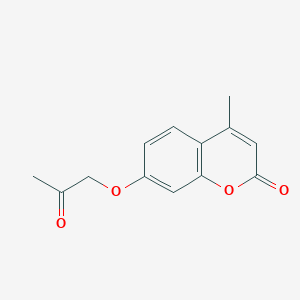
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)
![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)
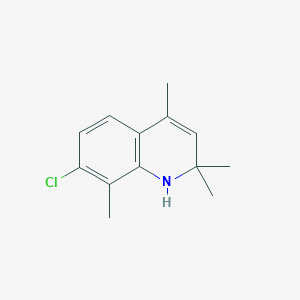
![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)
![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)
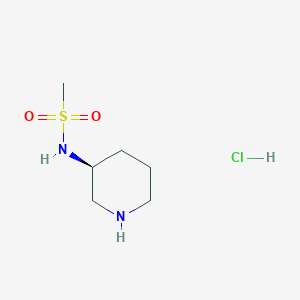
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)
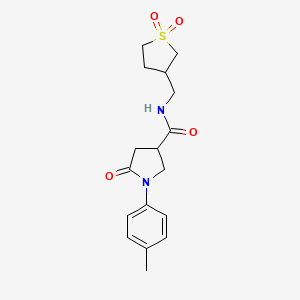
![6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2805688.png)
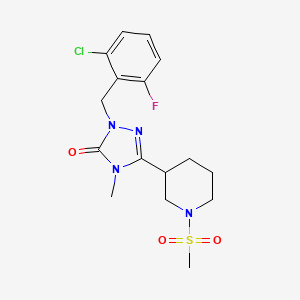
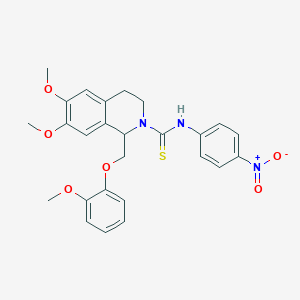
![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)